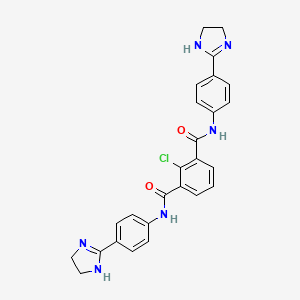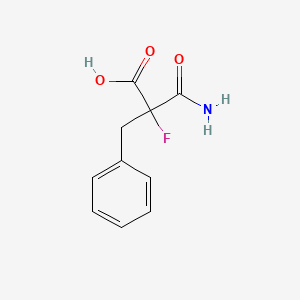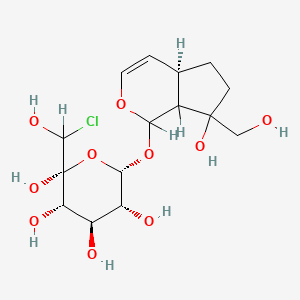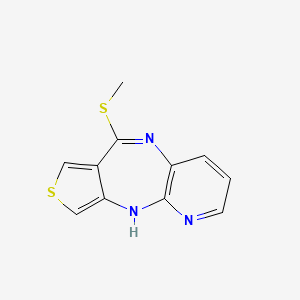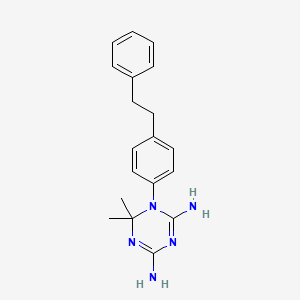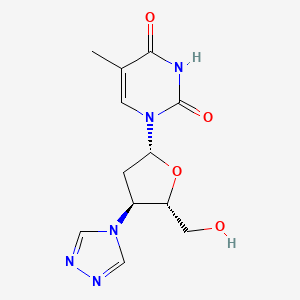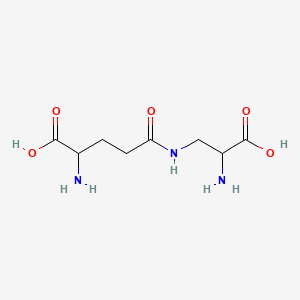
N-gamma-Glutamyldiaminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-gamma-Glutamyldiaminopropionic acid is a compound with the chemical formula C8H15N3O5 and a molecular weight of 233.22 g/mol It is a derivative of glutamic acid, where the gamma-carboxyl group is linked to a diaminopropionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamyldiaminopropionic acid typically involves the coupling of glutamic acid with diaminopropionic acid. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. For instance, Corynebacterium glutamicum can be used to produce glutamic acid, which is then coupled with diaminopropionic acid using enzymatic or chemical methods. This approach is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions involving gamma-glutamyl transferases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Wirkmechanismus
The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-aminobutyric acid (GABA): A non-protein amino acid involved in neurotransmission.
Gamma-glutamylcysteine: A precursor in the biosynthesis of glutathione.
Gamma-glutamyltaurine: Known for its immunostimulatory activities
Uniqueness
N-gamma-Glutamyldiaminopropionic acid is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to modulate gamma-glutamyl transferase activity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
86860-76-6 |
|---|---|
Molekularformel |
C8H15N3O5 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
DASYMHXJHPKJKE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



